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Compound of Interest

Compound Name:

(4-Ethoxyphenyl)

(phenyl)methanamine

hydrochloride

CAS No.: 879663-16-8

Cat. No.: B1416871

Get Quote

(4-Ethoxyphenyl)(phenyl)methanamine Hydrochloride[1]
Executive Summary & Technical Context
In the synthesis of pharmaceutical intermediates, CAS 879663-16-8 (Chemical Name: (4-
Ethoxyphenyl)(phenyl)methanamine hydrochloride) represents a critical benzhydryl amine

scaffold. Verifying its molecular weight (MW) is not merely about checking a number; it is about

confirming the integrity of the free base within a salt matrix and ruling out common synthetic

byproducts (e.g., des-ethyl impurities or oxidation products).

This guide compares two distinct mass spectrometry (MS) workflows for this confirmation:

The Standard Alternative: Nominal Mass Analysis (Single Quadrupole LC-MS).

The Superior Method: High-Resolution Accurate Mass (HRAM) Analysis (Q-TOF or Orbitrap).
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Verdict: While nominal mass MS is sufficient for routine monitoring, HRAM is the required

standard for structural confirmation due to the potential for isobaric interferences common in

aromatic amine synthesis.

Comparative Analysis: Nominal vs. High-Resolution
MS
The following table objectively compares the performance of a standard Single Quadrupole

system against an HRAM system for analyzing CAS 879663-16-8.

Table 1: Performance Matrix

Feature
Alternative: Single

Quadrupole (SQ)

Recommended: Q-

TOF / Orbitrap

(HRAM)

Impact on CAS

879663-16-8

Mass Accuracy
± 0.5 Da (Unit

Resolution)
< 5 ppm (0.001 Da)

SQ cannot distinguish

the target (228.14)

from impurities like

des-ethyl+methyl

variants.

Salt Detection
Detects [M+H]⁺

(228.1)

Detects [M+H]⁺

(228.1383)

Both detect the free

base; HRAM confirms

the elemental formula

C₁₅H₁₈NO⁺.

Adduct ID
Ambiguous (e.g., Na⁺

vs. solvent peaks)

Definitive (based on

mass defect)

HRAM clearly

identifies [M+Na]⁺ vs.

background noise.

Fragility

Source fragmentation

often mistaken for

impurities

MS/MS capabilities

allow fragment

mapping

Critical: This amine

can lose NH₃ (17 Da)

in the source. HRAM

maps this transition.

Scientific Rationale: The "Salt Trap"

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1416871?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


A common error in analyzing CAS 879663-16-8 is searching for the molecular weight of the salt

(263.76 Da). Mass spectrometry using Electrospray Ionization (ESI) typically analyzes ions in

the liquid phase.

The Physics: When dissolved in methanol/water, the HCl salt dissociates:

The Detection: In Positive Mode ESI (+), the detector sees the protonated free base [M+H]⁺.

Target Mass (Free Base): 227.1310 Da

Target Ion [M+H]⁺: 228.1383 Da

The Chloride: In Negative Mode ESI (-), one would detect the Cl⁻ ion at m/z 35/37, but this is

non-specific and poor for identification.

Expert Insight: Do not set your scan range to include the salt mass (263 Da) as the center.

Focus on the cation mass (228 Da).

Experimental Protocol: High-Resolution LC-MS
Confirmation
This protocol is designed to be a self-validating system. If the internal mass reference fails, the

data is flagged automatically.

Phase A: Sample Preparation
Stock Solution: Weigh 1.0 mg of CAS 879663-16-8 into a 1.5 mL vial.

Solvent: Dissolve in 1.0 mL of LC-MS Grade Methanol. (Avoid water initially to ensure

complete solubility of the organic framework).

Dilution: Dilute 10 µL of stock into 990 µL of 0.1% Formic Acid in 50:50 Water/Methanol.
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Reasoning: The formic acid ensures the amine remains fully protonated [M+H]⁺,

maximizing sensitivity.

Phase B: LC-MS Parameters
Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive (or equivalent).

Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Ion Source: ESI Positive Mode.

Capillary Voltage: 3500 V.

Fragmentor/Source Voltage:Low (100V).

Critical: Benzylic amines are fragile. High source voltage causes in-source fragmentation

(loss of NH₃, m/z 211.11), which can be misinterpreted as an impurity.

Phase C: Data Analysis Criteria
To confirm identity, the sample must meet all three criteria:

Observed Mass: 228.1383 ± 5 ppm.

Isotope Pattern: The M+1 peak (C-13) must match the theoretical relative abundance

(~16.5%).

Retention Time: Single sharp peak (purity check).

Data Presentation: Theoretical vs. Observed
The following table summarizes the expected mass spectral data for the Free Base of CAS

879663-16-8.
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Table 2: Accurate Mass Confirmation Table

Species Formula
Theoretical
Mass (Da)

Expected m/z
(Positive
Mode)

Mass Defect

Free Base

Neutral
C₁₅H₁₇NO 227.1310 N/A 0.1310

Protonated Ion

[M+H]⁺
[C₁₅H₁₈NO]⁺ 228.1383 228.1383 0.1383

Sodium Adduct

[M+Na]⁺
[C₁₅H₁₇NONa]⁺ 250.1202 250.1202 0.1202

Fragment [M-

NH₃]⁺
[C₁₅H₁₅O]⁺ 211.1117 211.1117 0.1117

Note: The "Fragment" peak at 211.11 is a common diagnostic ion for this structure,

representing the loss of the amine group to form a stable carbocation.

Visualization: Analytical Logic Flow
The following diagram illustrates the decision logic for confirming the molecular weight,

highlighting the critical check for the "Salt Trap."
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Start: CAS 879663-16-8
(Salt Form MW 263.76)

Dissolve in MeOH/Water
(+ 0.1% Formic Acid)

ESI Positive Ionization
(R-NH2 -> R-NH3+)

Detect m/z

Detected m/z 263?
(Incorrect Target)

Targeting Salt MW

Detected m/z 228.1383?
([M+H]+)

Targeting Free Base

REJECT: Check Salt/Adducts HRAM Analysis
(< 5ppm Error)

Check Fragment m/z 211.11
(Loss of NH3)

CONFIRMED IDENTITY

Click to download full resolution via product page

Figure 1: Decision tree for MS confirmation of amine salts, distinguishing between salt mass

errors and correct free base identification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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